4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a chloro group, a dioxidotetrahydrothiophenyl moiety, and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with a suitable thiol derivative, followed by oxidation to form the sulfone.
Attachment of the Trimethoxybenzyl Group: The final step involves the alkylation of the amide nitrogen with 3,4,5-trimethoxybenzyl chloride under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the sulfone moiety, leading to the formation of amines or thiols, respectively.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trimethoxybenzyl group may enhance its binding affinity and specificity, while the dioxidotetrahydrothiophenyl moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but with a trimethoxyphenyl group instead of a trimethoxybenzyl group.
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4-dimethoxybenzyl)benzamide: Lacks one methoxy group on the benzyl moiety.
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,5-dimethoxybenzyl)benzamide: Lacks one methoxy group on the benzyl moiety.
Uniqueness
The unique combination of the chloro, dioxidotetrahydrothiophenyl, and trimethoxybenzyl groups in 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H24ClNO6S |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H24ClNO6S/c1-27-18-10-14(11-19(28-2)20(18)29-3)12-23(17-8-9-30(25,26)13-17)21(24)15-4-6-16(22)7-5-15/h4-7,10-11,17H,8-9,12-13H2,1-3H3 |
InChI Key |
PANHXTFGVBLLQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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